3-(3-Chlorophenylethyl)pyridine N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15(16)10-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJWGXNLFDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618470 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-47-7 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical and Spectroscopic Characterization of 3 3 Chlorophenylethyl Pyridine N Oxide
Mass Spectrometry Applications
Mass spectrometry is an indispensable tool for the characterization of N-oxides, offering high sensitivity and the ability to determine molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Identification
High-resolution mass spectrometry is critical for the unambiguous identification of 3-(3-Chlorophenylethyl)pyridine (B18684) N-Oxide by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. For 3-(3-Chlorophenylethyl)pyridine N-Oxide, with a chemical formula of C₁₃H₁₂ClNO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value, typically within a few parts per million (ppm) of error. This level of accuracy is essential for confirming the identity of the compound.
LC-MS/MS for Distinguishing N-Oxides from Hydroxylated Compounds
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to differentiate between N-oxides and their isomeric hydroxylated counterparts, which can be a significant analytical challenge. The fragmentation patterns of these isomers under collision-induced dissociation (CID) are distinct.
In the case of this compound, a characteristic fragmentation pathway in mass spectrometry involves the loss of an oxygen atom ([M-16]) from the molecular ion. This is a hallmark of many N-oxides. In contrast, its hydroxylated isomer would typically exhibit a loss of water ([M-18]) as a primary fragmentation pathway.
Furthermore, the choice of ionization technique can influence the observed fragmentation. For instance, under atmospheric pressure chemical ionization (APCI) conditions, N-oxides are known to produce distinct [M+H-O]⁺ ions, which are not typically observed for hydroxylated metabolites. researchgate.net Electrospray ionization (ESI), a softer ionization method, may show less in-source fragmentation, but the subsequent MS/MS analysis of the [M+H]⁺ ion will still reveal the characteristic neutral loss of oxygen. researchgate.net
Table 1: Expected Distinguishing Mass Spectrometric Behavior
| Ionization/Analysis | This compound | Isomeric Hydroxylated Compound |
|---|---|---|
| ESI-MS/MS ([M+H]⁺) | Predominant neutral loss of oxygen (-16 Da) | Predominant neutral loss of water (-18 Da) |
| APCI-MS | Formation of [M+H-O]⁺ ion | Minimal or no [M+H-O]⁺ ion formation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a cornerstone for structural elucidation.
¹H and ¹³C NMR Chemical Shift Analysis of N-Oxides
The N-oxidation of a pyridine (B92270) ring significantly alters the electron density distribution, leading to characteristic changes in the ¹H and ¹³C NMR chemical shifts compared to the parent pyridine.
In the ¹H NMR spectrum of a pyridine N-oxide, the protons on the pyridine ring, particularly at the α (C2 and C6) and γ (C4) positions, are typically shifted downfield (to a higher ppm value) compared to the non-oxidized pyridine. This is due to the deshielding effect of the N-oxide group. Conversely, the β-protons (C3 and C5) may show a smaller downfield shift or even a slight upfield shift. pharmaffiliates.com
In the ¹³C NMR spectrum, the N-oxide group exerts a strong influence on the chemical shifts of the pyridine ring carbons. The α-carbons (C2 and C6) and the γ-carbon (C4) experience a significant deshielding effect, shifting their signals downfield. The β-carbons (C3 and C5) are generally less affected and may be slightly shielded. pharmaffiliates.com The specific shifts for this compound would be influenced by the substitution pattern, but the general trends of N-oxidation on the pyridine ring would be observable.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine N-Oxides
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
|---|---|---|---|
| Pyridine N-Oxide | CDCl₃ | 8.25-8.27 (m, 2H, H-2, H-6), 7.35-7.37 (m, 3H, H-3, H-4, H-5) | 138.5 (C-4), 125.5 (C-3, C-5), 125.3 (C-2, C-6) |
| 3-Bromopyridine N-Oxide | CDCl₃ | 8.39-8.40 (t, 1H), 8.19-8.21 (dq, 1H), 7.45-7.47 (dq, 1H), 7.21-7.24 (dd, 1H) | 140.3, 137.7, 128.7, 125.9, 120.2 |
| 4-Methylpyridine N-Oxide | CDCl₃ | 8.13 (s, 2H), 7.12 (s, 2H), 2.37 (s, 3H) | 138.4, 138.0, 126.6, 20.1 |
Data sourced from a supporting information document on the N-oxidation of pyridine derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying specific functional groups within a molecule based on their characteristic vibrational frequencies. For pyridine N-oxides, the most diagnostic absorption band is that of the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1300 cm⁻¹. For pyridine N-oxide itself, this stretch is observed around 1255-1300 cm⁻¹. nist.gov The exact position of this band can be influenced by the presence of other substituents on the pyridine ring. The IR spectrum of this compound is expected to exhibit a prominent absorption in this region, confirming the presence of the N-oxide functional group. Other characteristic bands would include C-H stretching and bending vibrations from the aromatic rings and the ethyl linker, as well as C-Cl stretching vibrations.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-O | Stretching | 1200 - 1300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C, C=N | Ring Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Characteristic N⁺–O⁻ Bond Vibrations
Generally, the N-O stretching vibration in pyridine N-oxides appears as a strong band in the infrared spectrum, typically in the region of 1200–1300 cm⁻¹. ias.ac.inresearchgate.net The precise wavenumber is sensitive to the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups tend to decrease it. In the case of this compound, the 3-chlorophenylethyl substituent would influence the electronic environment of the pyridine N-oxide ring, though the exact vibrational frequency has not been reported.
Table 1: General Infrared Spectroscopic Data for Pyridine N-Oxide N⁺–O⁻ Stretching Vibration
| Spectroscopic Feature | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N⁺–O⁻ Stretch | 1200 - 1300 | Strong | The exact frequency is influenced by substituents on the pyridine ring. |
This data is based on general observations for pyridine N-oxides and not specific to this compound.
X-ray Crystallography for Structural Elucidation
Specific X-ray crystallographic data for this compound has not been reported in the surveyed scientific literature. However, crystallographic studies on other substituted pyridine N-oxides provide a general understanding of the expected structural features. For instance, studies on various pyridine N-oxide derivatives have confirmed the planar nature of the pyridine ring and have provided precise measurements of the N-O bond length, which is typically around 1.34 Å. wikipedia.org The presence of the bulky 3-chlorophenylethyl group at the 3-position of the pyridine ring in this compound would introduce specific conformational preferences and intermolecular interactions in the solid state, which could only be definitively determined through experimental X-ray diffraction analysis.
Table 2: General Crystallographic Parameters for Substituted Pyridine N-Oxides
| Parameter | Typical Value |
| Crystal System | Varies depending on the substituent |
| Space Group | Varies depending on the substituent |
| N-O Bond Length | ~1.34 Å |
| C-N-C Angle | ~124° |
This data represents typical values for substituted pyridine N-oxides and is not specific to this compound.
Computational Chemistry and Theoretical Studies on 3 3 Chlorophenylethyl Pyridine N Oxide
Quantum Mechanical Studies
Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, stability, and reactivity.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. dntb.gov.ua
While the principles of HOMO-LUMO analysis are well-established for pyridine (B92270) derivatives sci-hub.stresearchgate.net, specific quantum mechanical calculations detailing the HOMO-LUMO energies and the energy gap for 3-(3-Chlorophenylethyl)pyridine (B18684) N-Oxide have not been reported in the reviewed scientific literature. Such a study would precisely map the electron density distribution, identifying the regions most susceptible to electrophilic and nucleophilic attack. For pyridine N-oxides in general, the N-O bond significantly influences the electronic properties compared to the parent pyridine. nih.gov
Table 1: Key Concepts in Frontier Molecular Orbital Analysis
| Term | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with reactivity towards electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. dntb.gov.ua |
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various reactivity descriptors. nuph.edu.ua DFT calculations can provide a deep understanding of reaction mechanisms and the stability of potential intermediates. nih.gov
A comprehensive DFT study on 3-(3-Chlorophenylethyl)pyridine N-Oxide would yield valuable data on its reactivity. For instance, DFT can be used to calculate bond dissociation energies, which would identify the weakest bonds and suggest likely pathways for degradation or metabolism. eventact.com Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and predict sites for intermolecular interactions. nuph.edu.ua
However, specific DFT studies focused on the reactivity and reaction mechanisms of this compound are not available in the current body of scientific literature. Research on the related parent compound, loratadine (B1675096), has utilized DFT to investigate its degradation properties and reactive sites, highlighting the potential of this method. nih.goveventact.com
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.
QSAR models can be developed to predict how a series of compounds will be metabolized by specific enzymes. By correlating molecular descriptors (such as electronic, steric, and hydrophobic properties) with experimentally determined metabolic rates, a predictive model can be built. This allows for the in silico screening of new compounds to estimate their metabolic stability early in the drug development process. No published QSAR studies specifically aimed at predicting the enzymatic reactivity of this compound were identified.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules. These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial properties are critical for biological activity. This provides a visual and quantitative framework for designing new molecules with enhanced potency.
The application of 3D-QSAR modeling specifically to this compound has not been documented. However, 3D-QSAR studies are frequently performed on series of antihistamine compounds to understand their interaction with the histamine (B1213489) H1 receptor and guide the design of new analogs.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug design for understanding binding mechanisms and predicting binding affinity.
While docking studies for this compound itself are not explicitly detailed, computational studies have been performed on the closely related analog, loratadine N-oxide. Research involving the chemo- and enantioselective synthesis of loratadine N-oxide analogs utilized molecular docking to understand their differential activity at the human histamine H1 receptor (H1R).
The docking studies revealed that both enantiomers (isomers that are mirror images of each other) of loratadine N-oxide analogs fit within the H1R binding pocket. The binding is stabilized by several key interactions:
Hydrophobic Interactions: The rigidified structure engages in favorable hydrophobic interactions within the binding site.
T-shaped π–π Interactions: Both enantiomers can form T-shaped π–π stacking interactions with highly conserved tryptophan (Trp-428) and phenylalanine (Phe-432) residues, which are crucial for receptor activation.
Differential Binding: The specific parts of the molecule involved in these interactions differ between the enantiomers. In the (–)-enantiomer, the aryl chloride ring participates in the π–π stacking, while in the (+)-enantiomer, it is the pyridine N-oxide ring that interacts.
These computational findings helped to explain the experimentally observed enantiomer-dependent antihistamine activity, demonstrating a preference for the H1R to interact with the (–)-enantiomer of the loratadine N-oxide analogs. The results suggest that rigidifying the flexible structure of the parent compound through N-oxidation significantly impacts its biological activity in an enantiomer-dependent manner.
Table 2: Summary of Molecular Docking Findings for Loratadine N-Oxide Analogs at the H1 Receptor
| Interacting Residue | Type of Interaction | Interacting Ligand Moiety | Reference |
|---|---|---|---|
| Trp-428 | T-shaped π–π stacking | Aryl chloride ring (for (–)-enantiomer); Pyridine N-oxide ring (for (+)-enantiomer) | |
| Phe-432 | T-shaped π–π stacking | Aryl chloride ring (for (–)-enantiomer); Pyridine N-oxide ring (for (+)-enantiomer) |
Ligand-Protein Interactions
The study of ligand-protein interactions is fundamental in fields like drug discovery, where understanding how a molecule binds to a biological target is crucial. Computational methods, such as molecular dynamics simulations, are employed to model the dynamic process of a ligand binding to a protein, characterizing the forces and conformational changes involved. unimi.it These simulations can help predict the binding affinity and mode of action of potential therapeutic agents.
Despite the utility of these computational approaches, a review of the scientific literature reveals a lack of specific studies focused on the ligand-protein interactions of this compound. While the principles of molecular docking and simulation are well-established, their application to this particular compound has not been documented in available research.
Computational Studies on N-O Bond Dissociation Enthalpies
The N-O bond is a defining feature of pyridine N-oxides, and its strength, quantified by the bond dissociation enthalpy (BDE), is critical to the molecule's stability and reactivity. mdpi.com Computational studies offer a reliable avenue for determining these BDEs, sometimes providing more accuracy than experimental methods, which can be subject to considerable uncertainty. wayne.edu
A variety of computational models have been employed to study the N-O bond in the parent molecule, pyridine N-oxide (PNO). These include methods such as B3LYP/6-31G* and M06/6-311G+(d,p), as well as comparisons with other models like HF 6-31G* and B3PW91/6-31G**. nih.govresearchgate.net The range of calculated N-O bond dissociation energies can be significant, highlighting the importance of the chosen theoretical model. nih.govresearchgate.net For instance, studies have explored the BDE difference between pyridine N-oxide and trimethylamine (B31210) N-oxide (TMAO), with calculations predicting the PNO bond to be 10.0–13.5 kcal/mol higher in BDE than that of TMAO. mdpi.comnih.gov This contrasts with some earlier published data that suggested a much smaller difference of about 2 kcal/mol. nih.govresearchgate.net
More recent high-level computational methods, including CBS-APNO and G4, have calculated the N-O BDE for pyridine N-oxide to be in excellent agreement with the consensus experimental value of 63.3 kcal/mol. wayne.edu These computational approaches provide a robust framework for understanding the energetics of the N-O bond.
| Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|
| Consensus Experimental Value | 63.3 ± 0.5 | wayne.edu |
| CBS-APNO | 63.3 | wayne.edu |
| G4 | 63.3 | wayne.edu |
| M06-2X/6-311+G(3df,2p) | Not Specified in Snippet | wayne.edu |
| B3LYP/6-31G* | Used in comparative studies | nih.govresearchgate.net |
| M06/6-311G+(d,p) | Used in comparative studies | nih.govresearchgate.net |
In addition to BDE, computational studies also provide structural data, such as bond lengths. Calculations have shown that the N-O bond in trimethylamine N-oxide is approximately 0.09 Angstroms longer than that in pyridine N-oxide, a finding that correlates with the observed differences in bond strength. mdpi.comnih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The polar N-O bond in pyridine N-oxides makes them capable of participating in a variety of intermolecular interactions, including hydrogen and halogen bonding, which dictate their crystal packing and physical properties. The oxygen atom of the N-oxide group serves as a potent acceptor for these interactions.
Recent computational and crystallographic studies have demonstrated a novel halogen-bonded system where dichlorine acts as a halogen bond donor to the oxygen of a pyridine N-oxide. rsc.org In these complexes, the Cl–Cl···⁻O–N⁺ interaction is a dominant, structure-guiding force, with the interaction angles being nearly linear (172° to 177°). rsc.org This confirms the significant electronegativity of the oxygen atom and its ability to engage in strong, directional non-covalent bonds.
While this specific example involves halogen bonding, it strongly implies that the N-oxide oxygen in this compound is also a strong hydrogen bond acceptor. In a protic environment or in a crystal structure with suitable hydrogen bond donors, this oxygen would be expected to form robust hydrogen bonds. However, specific computational studies detailing the intermolecular interactions and hydrogen bonding networks for this compound are not currently available in the literature.
Pharmacological and Biological Research of 3 3 Chlorophenylethyl Pyridine N Oxide
Biological Activity and Potential Applications
The primary biological activity identified for the class of pyridine (B92270) N-oxide derivatives, including compounds structurally related to 3-(3-Chlorophenylethyl)pyridine (B18684) N-Oxide, is their potent anti-HIV activity. nih.govnih.gov These compounds have been identified as a novel class of inhibitors of human immunodeficiency virus (HIV) replication in cell cultures. nih.gov
The potential applications are therefore centered on their development as antiviral agents for the treatment of HIV infections. oup.com Some members of this class exhibit activity against both HIV-1 and HIV-2. natap.org The unique mechanisms of action, which differ from some existing antiretroviral drug classes, make them promising candidates for further research and development in anti-HIV chemotherapy. oup.comnatap.org Their potential to combat resistant viral strains adds to their therapeutic interest. oup.com One prototype compound, JPL-32, demonstrated protective activity against HIV-induced destruction of human CD4 T lymphocytes in mouse models, highlighting the in vivo potential of this class. nih.gov
Mechanism of Action Studies
The mechanisms through which pyridine N-oxide derivatives exert their biological effects are multifaceted, involving actions specific to the N-oxide moiety and complex interactions leading to cytotoxicity.
Pyridine N-oxide derivatives exhibit unusual and multiple mechanisms of antiviral action against HIV. nih.gov Research has revealed that their mode of action is not uniform across the class; instead, different derivatives target different stages of the HIV replication cycle. nih.govoup.com
A significant portion of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov They specifically inhibit the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA. nih.gov The most active congeners in this subclass, such as JPL-133, show potent inhibition of purified recombinant HIV-1 RT. nih.gov
However, other members of the pyridine N-oxide class act through an entirely different mechanism. nih.govnatap.org Time-of-addition experiments have shown that these compounds interfere with a post-integrational event in the HIV life cycle, specifically at the level of viral gene expression and transcription. nih.govnatap.org This dual-mechanism capability within the same chemical class is a unique feature. oup.com Those compounds acting at the post-integration stage often show broader activity, inhibiting both HIV-1 and HIV-2. natap.org This suggests they interfere with a cellular pathway, such as the NF-κB activation pathway, which is crucial for viral gene expression. oup.com The N-oxide group is critical for this reactivity, potentially acting as an electron shuttle or participating in redox reactions that modulate these biological pathways. nih.gov
The cytotoxicity of pyridine N-oxide derivatives has been found to be highly dependent on the nature of the cell line used in studies. nih.gov This variability suggests that specific cellular factors influence the compound's toxic potential. The N-oxide functionality itself has special redox reactivity, which can be a key factor in drug targeting and cytotoxicity. acs.org
In some contexts, the N-oxide group can modulate toxicity. For instance, studies on chloropyridines showed that the parent molecule, pyridine N-oxide, could exert a protective effect against the cytotoxicity and clastogenicity induced by 3-chloropyridine. nih.gov This indicates a complex relationship where the N-oxide moiety can influence the metabolic processing and ultimate toxicity of halogenated pyridines. nih.gov Conversely, the same study noted that under similar conditions, pyridine N-oxide induced cytotoxic effects when combined with 2-chloropyridine, highlighting that the position of substituents on the pyridine ring is critical in determining the final biological outcome. nih.gov The mechanism for cytotoxicity can involve the generation of reactive oxygen species and oxidative stress, which leads to damage of cellular components. wikipedia.org
Antiviral Activities
The most extensively researched biological activity of this class of compounds is their antiviral efficacy, particularly against HIV. More recent computational studies have explored the potential of the broader pyridine class against other viruses.
Pyridine N-oxide derivatives represent a significant class of newly identified anti-HIV compounds. nih.gov Their activity is primarily focused on two distinct mechanisms as previously described: inhibition of reverse transcriptase and interference with post-integration viral gene expression. oup.comconsensus.app
Compounds that act as NNRTIs are often highly specific to HIV-1. nih.gov The most active compound identified in early studies of this class was JPL-133 (also known as UC-B3096), which demonstrated a 50% effective concentration (EC₅₀) for inhibiting HIV-1(IIIB) replication as low as 0.05 µg/mL in CEM cell cultures, with a high selectivity index of approximately 760. nih.gov These HIV-1 specific derivatives lose their effectiveness against viral strains that have characteristic NNRTI-resistance mutations in the reverse transcriptase enzyme. nih.gov
Other pyridine N-oxide derivatives, which are active against both HIV-1 and HIV-2, exert their effect at the level of HIV gene expression. nih.govoup.com This novel mechanism allows them to retain antiviral potency against HIV-1 strains that are resistant to traditional NNRTIs. oup.com
| Compound | Target | Activity Metric | Value | Cell Line |
|---|---|---|---|---|
| JPL-133 (UC-B3096) | HIV-1(IIIB) Replication | EC₅₀ | 0.05 µg/mL | CEM |
| JPL-133 (UC-B3096) | HIV-1 Reverse Transcriptase | IC₅₀ | 2.4 µg/mL | N/A (Enzyme Assay) |
| JPL-71 | HIV-1 Reverse Transcriptase | IC₅₀ | 5.2 µg/mL | N/A (Enzyme Assay) |
As of early 2025, no specific in vitro or in vivo research has been published detailing the activity of 3-(3-Chlorophenylethyl)pyridine N-Oxide against SARS-CoV-2. However, the broader class of pyridine derivatives has been the subject of computational and molecular docking studies to explore their potential as inhibitors of key SARS-CoV-2 proteins. nih.govnih.govbohrium.com
These in silico studies have investigated the binding potential of various pyridine derivatives against critical viral targets. nih.govnih.gov While these computational findings suggest that the pyridine scaffold could be a starting point for developing inhibitors, experimental validation with specific compounds like this compound is required to confirm any antiviral activity against SARS-CoV-2. mdpi.comresearchgate.net
No Specific Research Data Available for this compound in Requested Therapeutic Areas
Following a comprehensive review of available scientific literature, no specific research findings concerning the pharmacological and biological activities of the chemical compound This compound were found for the requested therapeutic areas. This includes its potential anti-cytomegalovirus, anti-coronavirus, anticancer, antibacterial, antihypertensive, antiparasitic, and anti-inflammatory effects.
The compound, identified by CAS Numbers 31255-47-7 and 125743-82-0, is primarily documented in the literature as an impurity of Loratadine (B1675096), known as Loratadine Impurity 37. nih.govchemicalregister.com Research has focused on its detection, isolation, and characterization for the quality control of Loratadine bulk drug manufacturing. nih.govresearchgate.netnih.gov
While the broader class of pyridine N-oxide derivatives has been the subject of extensive research and has shown a wide spectrum of biological activities—including antiviral, antimicrobial, and anticancer properties—these general findings cannot be scientifically attributed to the specific compound this compound without direct experimental evidence. The therapeutic potential of such derivatives is highly dependent on their specific molecular structure and substitutions.
Consequently, the requested article detailing the pharmacological and biological research of this compound cannot be generated as there is no available data for the specified outline sections.
Other Therapeutic Areas
Neuroprotective and Procognitive Activities
While direct studies on the neuroprotective and procognitive effects of this compound are not extensively documented in publicly available research, the pharmacological activities of structurally related compounds provide a basis for potential investigation. Research into a series of 3-(aryloxy)pyridines has revealed cognition-enhancing properties in mouse models. nih.gov This activity was assessed by their ability to enhance retention for passive avoidance learning. nih.gov
Notably, within this series of cognition-activating compounds, 3,3'-oxybis(pyridine) 1-oxide was identified as one of the active molecules. nih.gov The positive results for this N-oxide derivative suggest that the N-oxide moiety on a pyridine ring is compatible with, and may contribute to, procognitive effects. The active compounds in this study, including the reference drugs, exhibited inverted U-shaped dose-response curves, a common characteristic for agents affecting cognitive function. nih.gov
The most prominent compound from that study, 3-phenoxypyridine, demonstrated superior activity in terms of retention levels and potency. nih.gov Given that this compound shares the 3-substituted pyridine N-oxide core, it is plausible that it could be a candidate for similar neurological screening. However, without direct experimental evidence, its potential for neuroprotective or procognitive activity remains speculative.
Table 1: Cognition-Activating Properties of Related 3-Substituted Pyridines
| Compound | Activity in Passive Avoidance Learning | Notes |
| 3-Phenoxypyridine | Active | Superior level of retention and potency. nih.gov |
| 3-(2-Fluorophenoxy)pyridine | Active | One of the most active compounds in the series. nih.gov |
| 3-(4-Fluorophenoxy)pyridine | Active | One of the most active compounds in the series. nih.gov |
| 3,3'-Oxybis(pyridine) | Active | One of the most active compounds in the series. nih.gov |
| 3,3'-Oxybis(pyridine) 1-oxide | Active | An N-oxide derivative showing positive results. nih.gov |
Bioisosteric Replacements in Drug Discovery
Bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile while maintaining or enhancing its desired biological activity. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric modifications could be envisioned based on established principles. cambridgemedchemconsulting.com
The pyridine N-oxide functional group is a key feature of the molecule. In drug discovery, this group can sometimes be metabolically liable or present formulation challenges. A recent strategy has demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide. rsc.org This substitution was shown to enhance the activity of a model quorum sensing inhibitor, suggesting it could be a viable strategy for other pyridine N-oxide-containing compounds. rsc.org
The core pyridine ring itself can also be a target for bioisosteric replacement. Heterocycles are widely used as scaffolds in drug design. nih.gov For instance, replacing a pyridine ring with a benzonitrile (B105546) has been a successful strategy in medicinal chemistry. researchgate.net Specifically, 2-substituted benzonitriles have been shown to be effective bioisosteres for 4-substituted pyridines. researchgate.net While this compound is a 3-substituted pyridine, the principle of replacing the pyridine nitrogen with a cyano-substituted carbon could be explored to modulate properties like binding interactions and metabolic stability. researchgate.net
Another general bioisosteric replacement for a pyridine ring is a phenyl ring, although this would remove the hydrogen bond accepting capability of the nitrogen atom. cambridgemedchemconsulting.com The choice of a specific bioisostere depends on the desired changes in physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding potential. cambridgemedchemconsulting.com
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisosteric Replacement | Rationale |
| Pyridine N-oxide | 2-Difluoromethylpyridine | Can enhance biological activity and may offer improved metabolic stability. rsc.org |
| Pyridine Ring | Benzonitrile | The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net |
| Pyridine Ring | Phenyl Ring | A common replacement, though it alters electronic and hydrogen bonding properties. cambridgemedchemconsulting.com |
| Pyridine Ring | Thiophene | A different five-membered heterocyclic ring that can alter scaffold geometry and electronic properties. cambridgemedchemconsulting.com |
| Chlorine | Fluorine, Bromine, Trifluoromethyl | Halogen replacement can modulate lipophilicity, size, and electronic effects. The trifluoromethyl group is a common bioisostere for halogens. cambridgemedchemconsulting.com |
Metabolic and Biotransformation Pathways of Pyridine N Oxides
Enzymatic Reduction of Pyridine (B92270) N-Oxides
The reduction of the N-oxide group to the corresponding pyridine is a significant metabolic pathway. This biotransformation can be catalyzed by several enzyme systems, often leading to the regeneration of the parent amine. The susceptibility of a pyridine N-oxide to enzymatic reduction is linked to its electron-accepting potential. lmaleidykla.ltresearchgate.net
Key enzymes and systems involved in this process include:
Flavoenzymes: Single-electron transferring flavoenzymes, such as ferredoxin-NADP+ oxidoreductase (FNR), have been shown to reduce pyridine N-oxide derivatives. lmaleidykla.ltresearchgate.net The rate of this reduction can vary significantly, with steady-state bimolecular rate constants (kcat/Km) reported to be between 1.3 × 10¹ and 2.0 × 10⁴ M⁻¹s⁻¹. lmaleidykla.ltresearchgate.net Studies have indicated that pyridine N-oxides can be more efficient substrates for these enzymes than some nitroaromatic compounds, suggesting a high reactivity. researchgate.net
Molybdo-flavoenzymes: Cytosolic enzymes such as aldehyde oxidase (AOX) and xanthine oxidase (XO) are also capable of catalyzing the reduction of N-oxides. researchgate.netnih.govnih.govacs.org These enzymes, which play a crucial role in the metabolism of various xenobiotics, can reduce N-heterocyclic compounds. nih.govacs.org For instance, xanthine oxidase can catalyze the reduction of nitrate to nitrite and then to nitric oxide, a process that occurs at the enzyme's molybdenum site, highlighting its reductive capabilities. bohrium.comjohnshopkins.edu
Cytochrome P450 System: While primarily known for oxidation, the cytochrome P450 system can also facilitate reductive reactions.
The reduction process is crucial as it can be a step in a redox cycle, where the N-oxide is reduced and then potentially re-oxidized, which can have implications for cellular oxidative stress. lmaleidykla.ltresearchgate.net
| Enzyme/System | Enzyme Class | Cellular Location | Mechanism | Key Cofactors |
|---|---|---|---|---|
| Ferredoxin-NADP+ Oxidoreductase (FNR) | Flavoenzyme | Mitochondria/Chloroplasts | Single-electron transfer | FAD, NADPH |
| Aldehyde Oxidase (AOX) | Molybdo-flavoenzyme | Cytosol | Two-electron reduction | FAD, Molybdenum Cofactor (MoCo) |
| Xanthine Oxidase (XO) | Molybdo-flavoenzyme | Cytosol | Two-electron reduction | FAD, Molybdenum Cofactor (MoCo) |
| Cytochrome P450 Reductase | Flavoenzyme | Endoplasmic Reticulum | Electron transfer to CYPs | FAD, FMN, NADPH |
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including pyridine derivatives. nih.govnih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells but are also found in other tissues. nih.gov
The interaction of pyridine N-oxides with the CYP system is twofold:
Formation of N-Oxides: The primary role of CYP enzymes in the context of pyridine compounds is often their oxidation to the corresponding N-oxide. This N-oxidation is a common phase I metabolic reaction for tertiary amines and N-heterocyclic compounds. For example, the widely expressed CYP3A4 isoform is known to metabolize various drugs to their N-oxide derivatives. nih.govuniba.itmmv.org This process generally increases the polarity and water solubility of the compound, facilitating its excretion.
Metabolism of N-Oxides: Once formed, pyridine N-oxides can be further metabolized by CYP enzymes. This can involve the reduction of the N-oxide back to the parent pyridine, a reaction that can be catalyzed by CYP enzymes under certain conditions. The electron transfer required for CYP-mediated reactions is provided by NADPH-cytochrome P450 oxidoreductase (POR), a flavoprotein that transfers electrons from NADPH to the CYP enzyme. nih.govyoutube.comwikipedia.org The ability of the pyridine nitrogen to coordinate with the heme iron of the CYP enzyme (a phenomenon known as type II binding) can influence the rate and pathway of metabolism. nih.gov
The induction or inhibition of specific CYP isoforms by pyridine derivatives can lead to significant drug-drug interactions and alter the therapeutic efficacy and toxicity profile of co-administered drugs. nih.gov
| Interaction Type | Description | Key Enzymes/Components | Outcome |
|---|---|---|---|
| N-Oxidation (Formation) | Oxidation of the parent pyridine to its N-oxide. | CYP3A4, other CYP isoforms | Increased polarity, potential for detoxification or bioactivation. |
| N-Oxide Reduction | Reduction of the N-oxide back to the parent pyridine. | CYP enzymes, NADPH-P450 Reductase (POR) | Regeneration of the parent compound, potential for redox cycling. |
| Enzyme Induction/Inhibition | Alteration of CYP enzyme expression or activity. | Various CYP isoforms | Potential for drug-drug interactions. |
Prodrug Activation Mechanisms
The chemical properties of the pyridine N-oxide functional group make it an ideal moiety for use in prodrug design, particularly for hypoxia-activated prodrugs (HAPs). nih.govacs.org Solid tumors often contain regions of low oxygen concentration (hypoxia), a microenvironment that can be exploited for targeted drug delivery. researchgate.net
The general mechanism for the activation of N-oxide-based HAPs is as follows:
Under normal oxygen conditions (normoxia), the N-oxide prodrug is relatively stable and minimally cytotoxic.
In hypoxic environments, one-electron reductases (such as certain CYP enzymes) reduce the N-oxide to a radical anion. researchgate.netresearchgate.net
In normoxic tissues, this radical anion is rapidly re-oxidized back to the parent N-oxide by molecular oxygen in a futile redox cycle, preventing the accumulation of the active drug. researchgate.net
In hypoxic tissues, the lack of oxygen allows the radical anion to undergo further chemical transformations, such as fragmentation or further reduction, to release a highly cytotoxic agent. nih.gov
A prominent example of this strategy is the experimental anticancer agent tirapazamine (TPZ), a benzotriazine di-N-oxide. nih.gov Under hypoxic conditions, TPZ is reduced to a DNA-damaging radical. Another example, AQ4N, is an aliphatic N-oxide that undergoes a two-electron reduction by hemeproteins in hypoxic conditions to become a potent topoisomerase II inhibitor. researchgate.net This selective activation in tumor microenvironments minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic agent. nih.gov The application of this concept allows for the caging of highly potent cytotoxic compounds as inactive N-oxide prodrugs, which are then selectively unleashed at the tumor site. acs.org
Q & A
Q. Q1. What are the established synthetic routes for 3-(3-Chlorophenylethyl)pyridine N-Oxide, and how do reaction conditions influence yield?
Answer : A common method involves condensation of ethyl nicotinate with 3-chlorophenylacetonitrile using sodium ethoxide in ethanol, followed by HBr-mediated cyclization and subsequent oxidation with HO in acetic acid to form the N-oxide . Key factors affecting yield include:
- Temperature : Oxidation at elevated temperatures (>100°C) improves conversion rates but risks over-oxidation.
- Catalyst choice : Sodium ethoxide enhances nucleophilic substitution efficiency, while acetic acid stabilizes intermediates during oxidation.
- Solvent polarity : Ethanol and diethylene glycol optimize solubility of intermediates.
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?
Answer :
- NMR : H and C NMR identify substitution patterns on the pyridine and chlorophenyl groups. The N-oxide group causes deshielding of adjacent protons (δ ~8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns, distinguishing between the parent pyridine and N-oxide forms .
- IR spectroscopy : The N-O stretch appears as a strong band near 1250–1300 cm .
Q. Q3. How does the N-oxide moiety influence the compound's reactivity in nucleophilic substitution reactions?
Answer : The N-oxide group enhances electrophilicity at the pyridine ring’s α- and γ-positions, facilitating nucleophilic attacks. However, competing Kornblum reactions (oxidation of sulfonates) can reduce yields in SN2 reactions. Mitigation strategies include:
- Lithium salts : LiCl or LiBr suppress side reactions by stabilizing transition states .
- Temperature control : Lower temperatures (0–25°C) minimize undesired oxidation pathways .
Advanced Research Questions
Q. Q4. How can contradictory data in metabolic studies of pyridine N-oxides be resolved?
Answer : Discrepancies arise from species-specific metabolism. For example:
- Human vs. rodent models : Humans primarily metabolize pyridine derivatives into N-methylpyridinium hydroxide, while rodents produce hydroxylated derivatives and N-oxides .
Methodological recommendations : - Use isotope-labeled analogs (e.g., N- or H-labeled compounds) to track metabolic pathways.
- Combine LC-MS/MS with microsomal assays to differentiate phase I/II metabolites .
Q. Q5. What strategies optimize regioselectivity in functionalizing this compound?
Answer : Regioselectivity depends on electronic and steric effects:
- Electrophilic aromatic substitution : Use directing groups (e.g., –NO) to block reactive sites. For example, nitration at the 4-position of pyridine N-oxide is favored due to the N-oxide’s electron-withdrawing effect .
- Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura reactions selectively modify the chlorophenyl group over the pyridine ring under mild conditions (e.g., 50°C, aqueous DMF) .
Q. Q6. How do computational methods aid in predicting the environmental fate of this compound?
Answer :
- QSAR models : Predict biodegradability and toxicity using descriptors like logP (octanol-water partition coefficient) and molecular polarizability .
- DFT calculations : Identify reactive sites for hydrolysis or photodegradation by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
